molecular formula C10H14N5O14P3 B14612687 GTP Dialdehyde CAS No. 58045-02-6

GTP Dialdehyde

Cat. No.: B14612687
CAS No.: 58045-02-6
M. Wt: 521.16 g/mol
InChI Key: WBRWDENTTNQUMV-SPGJFGJESA-N
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Description

GTP Dialdehyde (2',3'-dialdehyde guanosine triphosphate) is a chemically modified GTP derivative where the ribose moiety is oxidized to form reactive aldehyde groups at the 2' and 3' positions of the sugar ring . This modification enables covalent interactions with lysine residues in proteins, particularly within nucleotide-binding pockets. It is widely used to study G protein alpha-subunits (e.g., Gsα), where it irreversibly binds to Lys324 in the effector domain, stabilizing conformational changes during G protein activation . Its primary applications include probing nucleotide-protein interactions and elucidating signaling mechanisms in biochemical systems.

Properties

CAS No.

58045-02-6

Molecular Formula

C10H14N5O14P3

Molecular Weight

521.16 g/mol

IUPAC Name

(2R)-2-(2-amino-6-oxo-1H-purin-9-yl)-2-[(2R)-1-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]-3-oxopropan-2-yl]oxyacetic acid

InChI

InChI=1S/C10H14N5O14P3/c11-10-13-6-5(7(17)14-10)12-3-15(6)8(9(18)19)27-4(1-16)2-30(20,21)28-32(25,26)29-31(22,23)24/h1,3-4,8H,2H2,(H,18,19)(H,20,21)(H,25,26)(H2,22,23,24)(H3,11,13,14,17)/t4-,8-/m1/s1

InChI Key

WBRWDENTTNQUMV-SPGJFGJESA-N

Isomeric SMILES

C1=NC2=C(N1[C@@H](C(=O)O)O[C@@H](CP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N

Canonical SMILES

C1=NC2=C(N1C(C(=O)O)OC(CP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N=C(NC2=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanosine triphosphate dialdehyde typically involves the oxidation of guanosine triphosphate. One common method is the periodate oxidation of guanosine triphosphate, which selectively oxidizes the vicinal diol groups on the ribose moiety to form the dialdehyde . The reaction is usually carried out in an aqueous solution at a neutral pH, and the product is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of guanosine triphosphate dialdehyde follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Guanosine triphosphate dialdehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Guanosine triphosphate dialdehyde exerts its effects by covalently modifying the guanine nucleotide-binding site of G-proteins. The aldehyde groups react with nucleophilic residues, such as lysine or cysteine, in the binding site, forming stable covalent bonds. This modification prevents the binding of guanosine triphosphate and guanosine diphosphate, thereby inhibiting the activation and signaling functions of the G-protein . The disruption of G-protein signaling pathways can have significant effects on various cellular processes, including cell proliferation, differentiation, and migration .

Comparison with Similar Compounds

Structural and Functional Analogues

2',3'-Dialdehyde GTP (dial GTP)
  • Structure : Identical to GTP Dialdehyde but specifically tested as a competitive inhibitor of guanylate cyclase .
  • Function: Binds to the catalytic site of guanylate cyclase with high affinity (Ki = 1 µM), surpassing the inhibitory potency of adenosine triphosphate (Ki = 9 µM) .
  • Key Difference : Unlike this compound, which targets G protein alpha-subunits, dial GTP primarily inhibits guanylate cyclase activity in a reversible manner .
Malonic Dialdehyde
  • Structure : A β-dicarbonyl compound (CH₂(CHO)₂) used as a marker for oxidative stress .
  • Function : Reflects reactive oxygen species (ROS) production, particularly in cancer studies. For example, ID 3833 (a thiosemicarbazone derivative) elevates malonic dialdehyde levels, correlating with pro-apoptotic effects .
  • Key Difference : Lacks nucleotide specificity and serves as a broad-spectrum oxidative stress indicator, unlike this compound’s targeted protein interactions .
Maleic Dialdehyde (MDA)
  • Structure : An α,β-unsaturated aldehyde (CH₂=CH(CHO)₂) derived from lipid peroxidation .
  • Function : Quantified via colorimetric assays to assess lipid damage in pathologies (e.g., doxorubicin-induced cardiotoxicity) .
Phenolic Dialdehydes (e.g., 3,4-DHPEA-EDA)
  • Structure: Dialdehyde forms of olive oil phenolics (e.g., decarboxymethyl oleuropein aglycone) .
  • Function : Antioxidants in food chemistry, mitigating oxidative rancidity .
  • Key Difference : Functionally distinct from this compound, as they act as dietary antioxidants without nucleotide-binding properties .

Comparative Analysis Table

Compound Structure Primary Function Key Applications Potency/Relevance
This compound 2',3'-dialdehyde GTP Irreversible G protein antagonist Probing G protein conformational changes Ki = 1 µM (Gsα binding)
dial GTP 2',3'-dialdehyde GTP Competitive enzyme inhibitor Guanylate cyclase inhibition Ki = 1 µM
Malonic Dialdehyde CH₂(CHO)₂ ROS production marker Cancer therapy monitoring Elevated in apoptosis
Maleic Dialdehyde CH₂=CH(CHO)₂ Lipid peroxidation indicator Cardiotoxicity assessment Correlates with MDA levels
3,4-DHPEA-EDA Phenolic dialdehyde Antioxidant in food systems Olive oil stabilization Antioxidant activity

Mechanistic Distinctions

  • Covalent Binding: this compound uniquely forms Schiff bases with lysine residues (e.g., Lys324 in Gsα), irreversibly trapping proteins in specific states . Other dialdehydes (e.g., malonic, maleic) react non-specifically with amines or thiols, reflecting oxidative damage rather than targeted signaling modulation.
  • Enzyme Inhibition : While both this compound and dial GTP inhibit enzymes, this compound’s effects are irreversible due to covalent modification, whereas dial GTP acts reversibly .
  • Biological Context: this compound is confined to nucleotide-driven signaling pathways, whereas phenolic dialdehydes operate in food chemistry, and malonic/maleic dialdehydes serve as metabolic markers .

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